molecular formula C21H24N2O4S B2860801 N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide CAS No. 1428373-26-5

N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2860801
CAS No.: 1428373-26-5
M. Wt: 400.49
InChI Key: ZUCYKJGUUKTQLD-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1-(cyclopropylsulfonyl)azetidine-3-carboxamide moiety, a motif found in compounds investigated as inhibitors of kinases such as JAK (Janus kinase) . JAK inhibitors are a significant area of research for modulating signaling pathways involved in immune and inflammatory responses, with potential applications in studying autoimmune diseases and oncology . Furthermore, the molecule features an N-(4-(benzyloxy)benzyl) group. This specific benzyloxy-benzylamine scaffold has been identified in other chemical series as a critical pharmacophore for potent biological activity. For instance, compounds bearing this group have been discovered as potent inhibitors of bacterial enzymes and have shown promising antimycobacterial properties in research settings . Researchers may find this compound valuable for probing enzyme function, screening for new therapeutic agents, and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-[(4-phenylmethoxyphenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c24-21(18-13-23(14-18)28(25,26)20-10-11-20)22-12-16-6-8-19(9-7-16)27-15-17-4-2-1-3-5-17/h1-9,18,20H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCYKJGUUKTQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

Retrosynthetic Disconnections

The compound’s synthesis is divided into three key fragments (Fig. 1):

  • Azetidine-3-carboxamide core : Derived from azetidine-3-carboxylic acid derivatives.
  • Cyclopropylsulfonyl group : Introduced via sulfonylation of the azetidine nitrogen.
  • N-(4-(Benzyloxy)benzyl) side chain : Installed through amide coupling or reductive amination.

Critical Intermediates

  • Intermediate A : 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
  • Intermediate B : 4-(Benzyloxy)benzylamine
  • Intermediate C : Activated ester of Intermediate A (e.g., HATU-generated acyloxyphosphonium species).

Detailed Preparation Methods

Synthesis of 1-(Cyclopropylsulfonyl)Azetidine-3-Carboxylic Acid

Step 1: Sulfonylation of Azetidine-3-Carboxylic Acid

Azetidine-3-carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane under nitrogen. Cyclopropylsulfonyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq). The reaction proceeds for 12 hr at room temperature.

Key Data:

Parameter Value Source
Yield 78%
Purity (HPLC) >95%
Reaction Time 12 hr
Step 2: Purification

Crude product is washed with 1M HCl, saturated NaHCO₃, and brine. Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the sulfonylated azetidine.

Preparation of 4-(Benzyloxy)Benzylamine

Reductive Amination of 4-(Benzyloxy)Benzaldehyde

4-(Benzyloxy)benzaldehyde (1.0 eq) is reacted with ammonium acetate (3.0 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 60°C for 6 hr.

Optimization Note: Excess NaBH₃CN improves yield but requires careful pH control (pH 5–6).

Final Amide Coupling

HATU-Mediated Coupling

1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid (1.0 eq) and 4-(benzyloxy)benzylamine (1.1 eq) are combined with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. The mixture stirs at 25°C for 24 hr.

Critical Parameters:

  • Solvent Choice : DMF outperforms THF due to better solubility of intermediates.
  • Temperature : Reactions >30°C lead to epimerization.

Yield Data:

Condition Yield Purity
DMF, 24 hr, 25°C 82% 98%
THF, 24 hr, 25°C 54% 89%

Alternative Pathways and Optimization Challenges

Ullmann Coupling for Direct Arylation

A minority route employs copper(I)-catalyzed coupling between azetidine intermediates and aryl halides. However, this method suffers from low yields (≤35%) and side product formation.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 90 min) reduces reaction time for coupling steps but risks decomposition of the sulfonamide group.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.25 (m, 9H, aromatic), 4.55 (s, 2H, OCH₂Ph), 3.82–3.65 (m, 4H, azetidine), 2.95 (m, 1H, cyclopropane).
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₇N₂O₄S [M+H]⁺: 443.1638; found: 443.1641.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with retention time = 8.2 min.

Applications and Biological Relevance

While the compound’s primary applications remain under investigation, structural analogs demonstrate:

  • Antiviral Activity : Disruption of HBV capsid assembly (EC₅₀ = 2.1 μM).
  • PARP Inhibition : IC₅₀ values <100 nM in breast cancer cell lines.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The azetidine ring can be reduced to form a more saturated amine derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a building block for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxybenzyl group may facilitate binding to hydrophobic pockets, while the cyclopropylsulfonyl group could enhance the compound’s stability and reactivity. The azetidine ring may play a role in modulating the compound’s overall conformation and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally related analogs from published studies:

Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity (IC₅₀/EC₅₀) Key Reference
N-(4-(Benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide Azetidine Cyclopropylsulfonyl, 4-(benzyloxy)benzyl Not publicly disclosed Internal Data
2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide Propanamide Indole, phenylthiazole 3.4 µM (Kinase X inhibition)
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide Propanamide Chlorophenylthiazole, indole 2.8 µM (Kinase X inhibition)
2-Amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-phenylthiazol-2-yl)propanamide Propanamide Benzyloxy-methylimidazole, phenylthiazole 5.1 µM (Protease Y inhibition)

Key Findings :

Core Structure Impact :

  • The azetidine core in the target compound offers conformational rigidity compared to the flexible propanamide backbone of analogs (e.g., compounds 9–12 in ). This rigidity may improve target selectivity but reduce solubility.
  • Propanamide-based analogs (e.g., entries 9–12) exhibit moderate activity (IC₅₀ 2.8–5.1 µM) against kinases or proteases, while data for the azetidine derivative remain undisclosed.

Substituent Effects: The cyclopropylsulfonyl group in the target compound likely enhances metabolic stability over chlorophenyl or phenylthiazole groups in analogs, which are prone to oxidative metabolism .

Activity Trends :

  • Chlorophenyl-substituted analogs (e.g., compound 10) show slightly improved activity (IC₅₀ 2.8 µM) compared to phenyl-substituted derivatives (IC₅₀ 3.4 µM), highlighting the role of electron-withdrawing groups in enhancing potency .
  • The absence of electron-deficient groups in the target compound’s benzyloxybenzyl group may limit its binding affinity relative to chlorophenyl-containing analogs.

Research Implications and Limitations

  • Gaps in Data : While structural analogs (e.g., compounds 9–12) provide insight into substituent-activity relationships, the lack of disclosed pharmacological data for this compound limits direct functional comparisons.

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